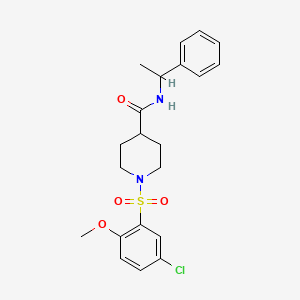
1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide, also known as CP-465,022, is a small molecule inhibitor of the histamine H3 receptor. The compound has been studied for its potential use in treating various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease.
Mécanisme D'action
1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide is a selective antagonist of the histamine H3 receptor, which is primarily found in the central nervous system. By blocking this receptor, the compound is thought to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in cognitive function and attention.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and attention in preclinical studies. Additionally, the compound has been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide is its selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. However, the compound has relatively low potency and requires high doses to achieve therapeutic effects. Additionally, its pharmacokinetic properties may limit its usefulness as a therapeutic agent.
Orientations Futures
There are several potential directions for future research on 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide. One area of interest is its potential use in treating Alzheimer's disease, as the compound has been shown to improve cognitive function in animal models of the disease. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for various neurological disorders. Finally, the development of more potent and selective H3 receptor antagonists may lead to improved therapeutic options for these conditions.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine to form 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine. This intermediate is then reacted with ethyl isocyanoacetate to form the final product, this compound.
Applications De Recherche Scientifique
1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide has been studied extensively for its potential use in treating neurological disorders. In one study, the compound was shown to improve cognitive performance in rats with impaired working memory. Additionally, this compound has been investigated for its potential use in treating ADHD, with promising results in preclinical studies.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15(16-6-4-3-5-7-16)23-21(25)17-10-12-24(13-11-17)29(26,27)20-14-18(22)8-9-19(20)28-2/h3-9,14-15,17H,10-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGKBLNVUDVQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({5-[(E)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]furan-2-yl}methyl)-4-methylbenzene-1-sulfonamide](/img/structure/B7699980.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7699988.png)


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7700023.png)








![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)